(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone
Description
The compound (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is a stereoisomer of the well-documented intermediate (2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone (CAS 115250-38-9). It features a cyclohexanone core substituted with four benzyloxy (phenylmethoxy) groups and a hydroxymethyl group, with critical stereochemical distinctions at positions 2 (S vs. R) and 5 (R vs. S) compared to its (2R,3S,4S,5S) counterpart . This compound is primarily recognized as a synthetic intermediate in the production of voglibose, an α-glucosidase inhibitor used in diabetes management .
Properties
Molecular Formula |
C35H36O6 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33-,34+,35-/m1/s1 |
InChI Key |
JWXHKWBUBUUEFP-NDLNHBFLSA-N |
Isomeric SMILES |
C1C(=O)[C@H]([C@H]([C@@H]([C@@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective oxidation, and the introduction of phenylmethoxy groups through nucleophilic substitution reactions. Common reagents used in these steps include benzyl chloride, sodium hydride, and various oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form an alcohol.
Substitution: The phenylmethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxyl and phenylmethoxy groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Stereoisomeric Variants
Key Example: (2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone (CAS 115250-38-9)
- Structural Differences : The (2S,3S,4S,5R) isomer differs in stereochemistry at C-2 (S vs. R) and C-5 (R vs. S), leading to distinct spatial arrangements of substituents.
- Physical Properties :
- Applications : The (2R,3S,4S,5S) isomer is a validated intermediate in voglibose synthesis, while the (2S,3S,4S,5R) variant’s specific applications remain less documented .
Cyclohexanone Derivatives with Hydroxy/Alkyl Substituents
Example 1: cis-3-Hydroxy-5-pentadecylcyclohexanone
- Structure: Features a cis-configuration of hydroxy and pentadecyl (C15 alkyl) groups on the cyclohexanone ring.
- Key Differences : Lacks benzyloxy groups but includes a long alkyl chain, enhancing hydrophobicity (LogP >8 estimated).
Example 2: (2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones
- Structure: A cyclohexanone derivative with isopropyl and methyl groups, functionalized as hydrazones.
- Applications: Used in drug design for dual pharmacological targeting (e.g., combining menthol-like structures with phenoxyacetic acids) .
- Comparison : The hydrazones exhibit lower molecular weight (~250–300 g/mol) and greater structural simplicity compared to the heavily substituted benzyloxy compound .
Comparative Data Table
Key Research Findings
Stereochemical Impact : The (2R,3S,4S,5S) isomer’s validated role in voglibose synthesis underscores the criticality of stereochemistry in pharmaceutical intermediates . The (2S,3S,4S,5R) variant may require separate validation for similar applications.
Lipophilicity vs.
Natural vs. Synthetic Derivatives: Cyclohexanones with alkyl/hydroxy groups (e.g., cis-3-hydroxy-5-pentadecylcyclohexanone) often derive from natural sources and exhibit antibiotic properties, while synthetic analogs prioritize structural complexity for targeted drug design .
Biological Activity
The compound (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone is a cyclohexanone derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone involves several steps that typically include the formation of the cyclohexanone core followed by functionalization to introduce the phenylmethoxy groups. The general synthetic pathway can be summarized as follows:
- Formation of Cyclohexanone Core : Utilizing starting materials such as cyclohexene derivatives and aldehydes.
- Phenylmethoxy Substitution : Introducing phenylmethoxy groups through nucleophilic substitution reactions.
- Hydroxylation : Hydroxylating the compound to obtain the desired stereochemistry.
Neuroprotective Effects
Recent studies have indicated that cyclohexanone derivatives exhibit significant neuroprotective properties. For instance, compounds similar to (2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities. These enzymes are critical in neurodegenerative diseases such as Alzheimer's disease.
- Inhibition Potency : In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.037 μM against AChE . This suggests a strong potential for these compounds in therapeutic applications for neurodegenerative conditions.
Antioxidant Activity
The antioxidant properties of this compound class have also been documented. Research indicates that cyclohexanones can scavenge free radicals and protect cellular components from oxidative stress.
- Mechanism : The antioxidant activity is attributed to the presence of hydroxyl groups that can donate electrons to free radicals, thus neutralizing them and preventing cellular damage .
Case Study 1: Neuroprotective Screening
A study evaluated a series of cyclohexanone derivatives for their neuroprotective effects against amyloid β-induced cytotoxicity in neuronal cell lines. The results showed that pre-treatment with these compounds protected cells from Aβ-induced death by up to 92% . This highlights their potential as multifunctional agents in Alzheimer's treatment.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of cyclohexanone derivatives derived from various natural sources. The study employed the phosphomolybdenum method to quantify total antioxidant activity and found significant activity comparable to standard antioxidants like vitamin C .
Data Table: Biological Activities of Cyclohexanone Derivatives
Q & A
Basic: What are the critical physical and chemical properties for characterizing this compound in synthetic workflows?
Answer:
Key properties include:
- Molecular weight : 552.667 g/mol (C₃₅H₃₆O₆) .
- Melting point : 84–85°C, indicating purity thresholds for crystallization .
- LogP : Experimental value of 5.66 vs. computational ACD/LogP of 6.77, highlighting discrepancies to reconcile during method validation .
- Polar surface area (PSA) : 74.22 Ų, influencing solubility in polar solvents like DMSO or methanol .
- Boiling point : 681.9°C at 760 mmHg, critical for distillation-free synthetic routes .
Basic: What spectroscopic techniques confirm stereochemistry and functional group arrangement?
Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR to verify phenylmethoxy group integration and cyclohexanone carbonyl resonance (δ ~205–210 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 553.66, with fragmentation patterns identifying benzyl ether cleavages .
- X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable, though challenges arise due to the compound’s hydrophobicity .
Advanced: How can stereochemical control during synthesis minimize epimerization risks?
Answer:
- Low-temperature conditions : Perform benzylation reactions below 0°C to prevent epimerization at chiral centers (e.g., C2–C5) .
- Protecting group strategy : Use orthogonal protecting groups (e.g., TBS for hydroxyls) to reduce steric hindrance during key steps .
- Reaction monitoring : Employ TLC or HPLC with chiral columns to detect epimerization early .
Advanced: How to resolve contradictions between computational and experimental LogP values?
Answer:
- Experimental validation : Use shake-flask or HPLC methods to measure LogP directly, accounting for pH-dependent partitioning (ACD/LogD = 8 at pH 7.4) .
- Computational refinement : Adjust force fields in software like COSMO-RS to better model benzyl ether solvation .
- Cross-validate : Compare with structurally similar compounds (e.g., ’s benzyl ether analogs) to identify systematic errors .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis of benzyl ethers .
- Light exposure : Protect from UV light to avoid ketone photodegradation .
- Handling : Use inert atmospheres (N₂/Ar) during aliquoting to minimize oxidation .
Advanced: How do multiple benzyl ether groups impact solubility and purification?
Answer:
- Solubility challenges : High LogP (~5.66) limits aqueous solubility; use toluene or dichloromethane for reactions .
- Purification : Optimize silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate diastereomers .
- Alternative methods : Consider recrystallization from tert-butyl methyl ether (TBME) for large-scale purification .
Basic: What synthetic routes are documented for this compound?
Answer:
- Stepwise benzylation : Start with cyclohexanone derivatives, sequentially introducing phenylmethoxy groups via Mitsunobu or Williamson ether synthesis .
- Protecting group removal : Use hydrogenolysis (Pd/C, H₂) for final deprotection, though risk of over-reduction requires careful monitoring .
Advanced: How to detect byproducts from benzyl ether cleavage during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
